molecular formula C20H23N3O2S2 B6582945 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1252852-58-6

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6582945
CAS No.: 1252852-58-6
M. Wt: 401.5 g/mol
InChI Key: DLWLTOSPBZTGKZ-UHFFFAOYSA-N
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Description

The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a propyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 4-isopropylphenyl group.

Properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-7-5-14(6-8-15)13(2)3/h5-9,11,13H,4,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWLTOSPBZTGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a member of the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_2O_2S, with a molecular weight of approximately 382.48 g/mol. The structure features a thieno[3,2-d]pyrimidine core with a propyl group and an acetamide moiety, which contribute to its chemical reactivity and biological properties.

Compounds in the thienopyrimidine class often exert their biological effects through the inhibition of key enzymes or receptors involved in various cellular processes. For instance:

  • Enzyme Inhibition : Thienopyrimidine derivatives have been shown to inhibit enzymes such as MIF2 (Macrophage Migration Inhibitory Factor 2), which plays a role in cancer cell proliferation and inflammation. Studies indicate that structural modifications can enhance inhibitory potency against MIF2, with some derivatives achieving IC50 values as low as 7.2 μM .

Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : The compound has demonstrated potential anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, derivatives with specific substitutions on the thienopyrimidine core showed enhanced potency against tumor cells.
  • Anti-inflammatory Effects : Research indicates that thienopyrimidine compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Several studies have highlighted how modifications to the thieno[3,2-d]pyrimidine structure can influence potency:

Modification Effect on Potency (IC50)
Bromo-substituted analogueIC50 = 7.2 μM
Phenethyl substitutionDiminished potency
CF3 group additionIncreased activity

This table summarizes how specific chemical modifications impact the compound's effectiveness against target enzymes or receptors.

Case Studies

  • Inhibition of MIF2 : A study focused on a series of thienopyrimidine derivatives revealed that certain analogues effectively inhibited MIF2 tautomerase activity, correlating structural features with biological outcomes .
  • Cancer Cell Proliferation : Another research effort evaluated the effects of various thienopyrimidine compounds on cancer cell lines, demonstrating significant reductions in proliferation rates when treated with optimized derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidinone core is shared with several analogs, but substituent variations critically influence physicochemical and biological properties:

Compound Name Core Structure Substituents on Core Acetamide Substituent Molecular Weight (g/mol) Biological Activity (IC50) Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-propyl N-[4-(propan-2-yl)phenyl] 386 (calculated) Not reported -
2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl) N-(3-methyl-1H-pyrazol-5-yl) 292.21 Not reported
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one 3-(4-methylphenyl) N-[4-(trifluoromethoxy)phenyl] Not provided Not reported
HC-030031 Purin-2,6-dione 1,3-dimethyl N-[4-(propan-2-yl)phenyl] Not provided TRPA1 antagonist (IC50 4–10 μM)
Belonosudil Quinazoline 3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy N-(propan-2-yl) Not provided ROCK kinase inhibitor
Key Observations:
  • Core Flexibility: The target compound’s thienopyrimidinone core differs from HC-030031’s purinone and Belonosudil’s quinazoline scaffolds, which are associated with distinct target affinities (e.g., TRPA1 for HC-030031 , ROCK kinase for Belonosudil ).
  • Substituent Effects: The 3-propyl group on the target compound enhances lipophilicity compared to the 4-chlorophenyl () or 4-methylphenyl () substituents in analogs.

Physicochemical Properties

  • Molecular Weight : The target compound’s calculated molecular weight (386 g/mol) exceeds that of the chlorophenyl analog (292.21 g/mol) due to the bulkier isopropylphenyl group .

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